molecular formula C33H35N6O7P B612153 (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide CAS No. 1422253-38-0

(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide

Katalognummer: B612153
CAS-Nummer: 1422253-38-0
Molekulargewicht: 658.6 g/mol
InChI-Schlüssel: VHOZWHQPEJGPCC-AZXNYEMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PRI-724 is a small-molecule inhibitor that targets the interaction between β-catenin and CREB-binding protein (CBP). This compound is primarily known for its role in modulating the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis. PRI-724 has shown promise in preclinical and clinical studies for its potential therapeutic applications, particularly in cancer and fibrotic diseases .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, PRI-724 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It helps researchers understand the molecular mechanisms underlying this pathway and its role in various cellular processes .

Biology

In biological research, PRI-724 is used to investigate the role of β-catenin in cell proliferation, differentiation, and apoptosis. It is particularly valuable in studying cancer biology, where dysregulation of the Wnt/β-catenin pathway is common .

Medicine

In medicine, PRI-724 has shown potential as a therapeutic agent for treating cancers, such as hepatocellular carcinoma and pancreatic cancer, by inhibiting the Wnt/β-catenin signaling pathway. It is also being explored for its anti-fibrotic properties in diseases like liver cirrhosis .

Industry

In the pharmaceutical industry, PRI-724 is being developed as a potential drug candidate. Its ability to modulate the Wnt/β-catenin pathway makes it a promising candidate for combination therapies with other anticancer agents .

Wirkmechanismus

PRI-724, also known as (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide, is a potent and specific inhibitor that disrupts the interaction of β-catenin and CBP .

Target of Action

The primary target of PRI-724 is the interaction between β-catenin and its transcriptional coactivator CREB-binding protein (CBP) . This interaction is a crucial part of the Wnt/β-catenin signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and motility .

Mode of Action

PRI-724 disrupts the interaction between β-catenin and CBP, thereby inhibiting the transcription of Wnt target genes . This disruption leads to the attenuation of the Wnt/β-catenin signaling pathway, which is often upregulated in various types of cancer cells .

Biochemical Pathways

The Wnt/β-catenin signaling pathway is the primary biochemical pathway affected by PRI-724 . This pathway, along with the Hedgehog (Hh) signaling pathway, regulates the activity of cancer stem cells (CSCs) . By inhibiting the Wnt/β-catenin signaling pathway, PRI-724 can modulate glucose utilization and lactate release in cancer cells .

Pharmacokinetics

The pharmacokinetics of PRI-724 are currently being investigated in clinical trials . These studies aim to confirm the tolerability and pharmacokinetic profile of PRI-724 in patients with liver cirrhosis induced by HCV or HBV .

Biochemische Analyse

Biochemical Properties

PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, PRI-724 disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Cellular Effects

PRI-724 has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, PRI-724 inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . PRI-724 also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PRI-724 involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, PRI-724 prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, PRI-724 modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PRI-724 change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that PRI-724 maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .

Dosage Effects in Animal Models

The effects of PRI-724 vary with different dosages in animal models. Studies have shown that lower doses of PRI-724 effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of PRI-724 to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

PRI-724 is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, PRI-724 modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .

Transport and Distribution

PRI-724 is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, PRI-724 accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of PRI-724 within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of PRI-724 plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . PRI-724 may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of PRI-724 is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PRI-724 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. the general approach involves standard organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods

Industrial production of PRI-724 would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This typically involves optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

PRI-724 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific modifications made to PRI-724. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing or modifying the biological activity of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

PRI-724 ist einzigartig in seiner spezifischen Hemmung der β-Catenin/CBP-Interaktion, was es von anderen Wnt-Signalweg-Inhibitoren unterscheidet, die möglicherweise verschiedene Komponenten des Signalwegs angreifen. Seine Fähigkeit, den Wnt/β-Catenin-Signalweg mit hoher Spezifität zu modulieren, macht es zu einem wertvollen Werkzeug in Forschung und Therapie .

Eigenschaften

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422253-38-0, 1198780-38-9
Record name Foscenvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRI-724
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCENVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 2
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 3
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 4
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 5
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Reactant of Route 6
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Customer
Q & A

Q1: What is the primary target of PRI-724?

A1: PRI-724 specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does PRI-724 exert its effects on the Wnt/β-catenin pathway?

A2: PRI-724 disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, PRI-724 downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.

Q3: What are the downstream effects of PRI-724-mediated Wnt/β-catenin inhibition?

A3: Inhibition of the Wnt/β-catenin pathway by PRI-724 has been shown to induce several downstream effects, including:

  • Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell cycle arrest: PRI-724 treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]
  • Apoptosis induction: The disruption of Wnt/β-catenin signaling by PRI-724 can trigger programmed cell death in cancer cells. [, , , , , , , ]
  • Inhibition of cell migration and invasion: PRI-724 has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]
  • Suppression of cancer stem cell activity: Research suggests that PRI-724 can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]

Q4: What is the molecular formula and weight of PRI-724?

A4: The molecular formula of PRI-724 is C32H33N8O7P. Its molecular weight is 672.65 g/mol.

Q5: Is there any publicly available spectroscopic data for PRI-724?

A5: While the provided research articles do not include detailed spectroscopic data for PRI-724, such information might be available in patents or other chemical databases.

Q6: What types of cancers have shown preclinical sensitivity to PRI-724?

A6: Preclinical studies have demonstrated the potential of PRI-724 in various cancer types, including:

  • Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]
  • Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]

Q7: What is the current status of PRI-724 in clinical trials?

A7: PRI-724 has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]

Q8: Has PRI-724 demonstrated synergistic effects with other anticancer agents?

A8: Yes, preclinical studies have shown promising synergistic effects when PRI-724 is combined with:

  • Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]
  • Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []
  • Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.